molecular formula C20H23N7O7 B2896285 7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-92-0

7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2896285
CAS RN: 941965-92-0
M. Wt: 473.446
InChI Key: VWQGRKDEJMHHJU-HSJOVKCPSA-N
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H23N7O7 and its molecular weight is 473.446. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives The synthesis of related purinediones, involving complex chemical processes, highlights the compound's relevance in chemical research. For example, derivatives of purine-2,6-dione have been synthesized to explore their binding affinity and functional activity towards serotonin receptors, indicating their potential in psychotropic activity research (Chłoń-Rzepa et al., 2013). These findings suggest the compound's utility in developing new therapeutic agents targeting the central nervous system.

Pharmacological Evaluation Studies have also focused on evaluating the pharmacological properties of purinediones and their derivatives. The affinity and selectivity profile for serotonin receptors were determined, and the functional activity of selected compounds was tested in vivo, revealing antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013). These results contribute to understanding the compound's role in developing new drugs with potential psychotropic activity.

Molecular and Structural Analysis The structural analysis of related compounds, such as 7-[3-Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline, provides insights into their molecular conformation and interaction potentials. The planar structure of the theophylline moiety and the stabilization of the structure by intramolecular hydrogen bonds are critical for understanding the compound's chemical behavior and potential interactions (Karczmarzyk et al., 1995).

Chemical Reactivity and Mechanisms Exploring the chemical reactivity of similar structures, such as through the Claisen rearrangements of tropolone ethers, provides valuable knowledge on potential synthetic pathways and the formation of novel derivatives. These reactions and their products offer insights into the versatility of the compound's core structure for further chemical modifications (Harrison et al., 1971).

properties

CAS RN

941965-92-0

Product Name

7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-((E)-2-((E)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Molecular Formula

C20H23N7O7

Molecular Weight

473.446

IUPAC Name

7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C20H23N7O7/c1-4-10-33-12-13(28)11-26-16-17(24(2)20(30)25(3)18(16)29)22-19(26)23-21-9-5-6-14-7-8-15(34-14)27(31)32/h4-9,13,28H,1,10-12H2,2-3H3,(H,22,23)/b6-5+,21-9+

InChI Key

VWQGRKDEJMHHJU-HSJOVKCPSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CC(COCC=C)O

solubility

not available

Origin of Product

United States

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